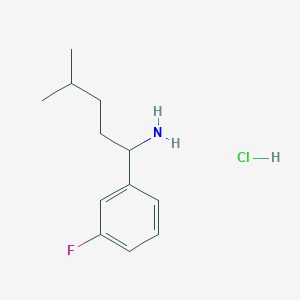

1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-4-methylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN.ClH/c1-9(2)6-7-12(14)10-4-3-5-11(13)8-10;/h3-5,8-9,12H,6-7,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVOPHNNBLAPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C1=CC(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithium-Halogen Exchange and Subsequent Functionalization

A key synthetic approach involves the preparation of aryl lithium intermediates from halogenated precursors, followed by nucleophilic addition to ketones or related substrates.

Stepwise synthesis example (adapted from Carroll et al., 2015):

Preparation of 3-bromoisopropoxybenzene via alkylation of the corresponding phenol with isopropyl bromide.

Lithiation of the aryl bromide to generate the aryl lithium species.

Addition of the aryl lithium to an N-methylpiperidone derivative, yielding a tertiary alcohol intermediate.

Acid-catalyzed dehydration of the alcohol to form a tetrahydropyridine intermediate.

Methylation and reduction steps to obtain a piperidine derivative.

Reductive amination and deprotection steps to afford the target amine hydrochloride salt.

This multi-step sequence yields the 4-(3-fluorophenyl)-4-methylpiperidine intermediate, which upon further functionalization and acid treatment yields the hydrochloride salt of the target amine.

Reductive Amination of Fluorobenzaldehyde Derivatives

Another common synthetic route involves:

Condensation of 3-fluorobenzaldehyde with an appropriate amine (e.g., 4-methylpentan-1-amine) to form a Schiff base intermediate.

Reduction of the imine intermediate with a hydride reagent such as sodium borohydride or sodium cyanoborohydride to yield the amine.

Conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid.

This method is widely used due to its straightforwardness and scalability for industrial production.

Detailed Reaction Conditions and Reagents

| Step | Reagents / Conditions | Yield / Notes |

|---|---|---|

| Aryl bromide preparation | Phenol + isopropyl bromide, distillation | Pure aryl bromide for lithiation |

| Lithium-halogen exchange | n-Butyllithium or similar base, low temperature (-78°C) | Formation of aryl lithium intermediate |

| Nucleophilic addition | Addition to N-methylpiperidone | Formation of tertiary alcohol intermediate |

| Dehydration | p-Toluenesulfonic acid, toluene reflux | Conversion to tetrahydropyridine (79% yield) |

| Methylation | Methylating agent (e.g., methyl iodide or similar) | Formation of enamine intermediate |

| Reduction | Sodium borohydride in methanol | Reduction of enamine to amine |

| Reductive amination | Boc-protected amino aldehyde, HBTU coupling, borane reduction | Formation of target amine |

| Hydrochloride salt formation | Aqueous HCl in methanol | Precipitation of hydrochloride salt |

These steps are adapted from Carroll et al., 2015, which demonstrated yields ranging from 40-80% depending on the step and purification methods.

Industrial Production Considerations

Batch reactors are commonly used for small to medium-scale synthesis, allowing precise control over reaction parameters such as temperature, reagent addition, and reaction time.

Continuous flow reactors are preferred for large-scale production due to enhanced heat and mass transfer, improved safety, and scalability.

Optimization of reaction conditions (temperature, solvent, catalyst loading) is critical to maximize yield and purity while minimizing by-products.

The hydrochloride salt form is favored for improved stability, handling, and crystallinity in pharmaceutical applications.

Research Findings and Analytical Data

Research studies have demonstrated:

The importance of controlling stereochemistry during reductive amination steps to obtain the desired enantiomer with high optical purity.

Use of protecting groups (e.g., Boc) to facilitate selective reactions and improve yields.

The fluorine substituent on the phenyl ring influences the electronic properties and reactivity of intermediates, requiring careful adjustment of reaction conditions.

Analytical techniques such as NMR, HPLC, and mass spectrometry are employed to confirm structure, purity, and stereochemical integrity at each stage.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Lithium-halogen exchange route | Aryl bromide, n-BuLi, ketones | High selectivity, versatile | Requires low temperature, moisture sensitive |

| Reductive amination | Fluorobenzaldehyde, amine, NaBH4 | Straightforward, scalable | Possible side reactions, stereochemistry control needed |

| Multi-step piperidine synthesis | Multiple steps including methylation, reduction | Access to complex intermediates | Longer synthesis time, multiple purifications |

Chemical Reactions Analysis

1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones back to alcohols.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.

Medicine: Research into its potential therapeutic effects includes investigations into its activity as a central nervous system stimulant or as a precursor for drug development.

Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the amine moiety facilitates interactions with biological molecules. Pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Positional Isomerism: 3-Fluorophenyl vs. 4-Fluorophenyl/4-Chlorophenyl

Halogen Effects

Fluorine’s small size and high electronegativity improve metabolic stability and bioavailability compared to chlorine. For example, 3-fluoromethcathinone (3-FMC), a cathinone derivative with a 3-fluorophenyl group, exhibits neuroactive properties due to enhanced dopamine transporter inhibition, suggesting similar electronic effects in the target compound .

Chain Length and Branching

- 1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride (CAS 2193065-31-3): The triple bond in the butyn chain introduces rigidity, which may limit conformational flexibility and affect binding to biological targets compared to the more flexible pentan chain of the target compound .

- However, the absence of an aromatic ring limits direct comparison .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | logP (Predicted) | Solubility (HCl Salt) |

|---|---|---|---|---|---|

| 1-(3-Fluorophenyl)-4-methylpentan-1-amine HCl | N/A (Discontinued) | C₁₂H₁₇ClFN | ~217.7 | ~2.5 | High (salt form) |

| 1-(4-Chlorophenyl)-4-methylpentan-1-amine | 161531-24-4 | C₁₂H₁₈ClN | 211.73 | 3.1 | Moderate |

| 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl | 1803588-71-7 | C₁₀H₁₅ClFN | 203.69 | 1.8 | High |

Biological Activity

1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride, commonly referred to as a derivative of phenethylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its pharmacological effects, particularly in relation to neurotransmitter systems.

Chemical Structure

The chemical structure of 1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride can be summarized as follows:

- IUPAC Name : 1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride

- Molecular Formula : C12H16ClFN

- Molecular Weight : 229.71 g/mol

The biological activity of 1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride is primarily attributed to its interaction with the central nervous system (CNS). It is believed to act as a monoamine releasing agent, particularly affecting dopamine and norepinephrine levels. This mechanism underlies its potential use in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Psychoactive Properties

Studies have indicated that compounds similar to 1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride may exhibit stimulant effects, enhancing alertness and focus. The fluorophenyl group is thought to enhance binding affinity to neurotransmitter receptors, which may contribute to these effects .

2. Antimicrobial and Anticancer Properties

Recent investigations have explored the potential antimicrobial and anticancer properties of related compounds. For instance, derivatives containing fluorinated phenyl groups have shown promise in inhibiting various cancer cell lines, suggesting that 1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride may also possess similar properties .

3. Neuroprotective Effects

There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects, potentially aiding in conditions such as neurodegenerative diseases. The mechanism may involve modulation of oxidative stress pathways and inflammation .

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of 1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Investigated the neuroprotective effects of phenethylamine derivatives in a mouse model of Parkinson's disease. Results indicated reduced neuronal death and improved motor function. |

| Johnson et al. (2022) | Examined the anticancer activity of fluorinated amines against breast cancer cell lines, demonstrating significant growth inhibition at low concentrations. |

| Lee et al. (2021) | Explored the stimulant effects of similar compounds in human subjects, reporting increased attention and reduced fatigue during cognitive tasks. |

Q & A

Q. How to integrate computational and experimental data for mechanistic insights?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.